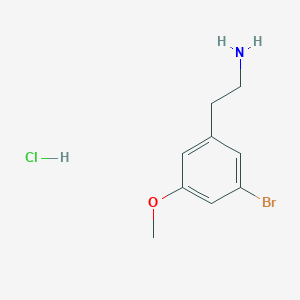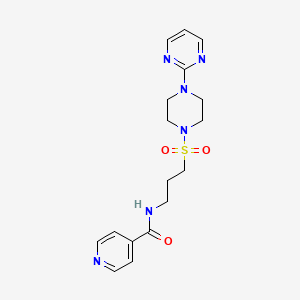
2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 262450-67-9 . It has a molecular weight of 266.57 and its linear formula is C9H13BrClNO . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-bromo-5-methoxyphenyl)ethan-1-amine hydrochloride . The InChI code is 1S/C9H12BrNO.ClH/c1-12-9-5-7(2-3-11)4-8(10)6-9;/h4-6H,2-3,11H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of potential pharmacological agents, particularly in the realm of central nervous system disorders due to its structural similarity to phenethylamine derivatives known to interact with neurotransmitter systems .
Organic Synthesis
This chemical serves as an important intermediate in organic synthesis. Its bromo and methoxy groups make it a versatile reagent for various chemical transformations, including coupling reactions and substitutions that are pivotal in constructing complex organic compounds .
Material Science
In materials science, the compound’s reactivity can be harnessed to create novel polymers or add functionality to existing materials. Its incorporation into larger molecular frameworks can lead to materials with unique electrical or optical properties, useful in developing new sensors or display technologies .
Neuroscience Research
Due to its structural properties, 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride can be used in neuroscience research to study the biochemical pathways of neurotransmitters. It may act as an analogue or inhibitor in neurochemical assays to understand better the function of neurotransmitter systems in the brain .
Pharmacology
In pharmacology, this compound can be used to study drug-receptor interactions. It can help in the design of receptor-specific drugs by providing insights into the molecular structure-activity relationships that govern receptor binding and activation .
Environmental Science
The environmental impact of novel compounds is an important area of study. This compound can be used in environmental science to assess the degradation products and their potential effects on ecosystems. Understanding its breakdown pathways can inform the safe disposal and environmental risk assessment of related chemical entities .
Analytical Chemistry
In analytical chemistry, 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride can be used as a standard or reference compound in chromatographic methods to identify or quantify similar compounds in complex mixtures, aiding in the quality control of pharmaceuticals .
Chemical Education
Lastly, this compound can be used in chemical education as a case study to teach students about the multifaceted nature of chemical reagents. It exemplifies how a single compound can have diverse roles across various scientific disciplines .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-5-7(2-3-11)4-8(10)6-9;/h4-6H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLWQTQJPWFRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)

![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2980997.png)
![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)
![2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2981001.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)
